EBE-A22
Overview
Description
“N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of bromine, methoxy groups, and an amine group in the molecule suggests that it may have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the quinazoline ring. The bromine atom would be capable of forming halogen bonds, and the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and the electron-donating methoxy groups. The amine group could potentially be protonated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of bromine would likely increase the molecular weight and density compared to non-brominated analogs.Scientific Research Applications
Anticancer Properties
N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine and its derivatives have been extensively studied for their anticancer properties. A particular compound in this category, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was found to be a potent inducer of apoptosis, showing promise as an anticancer agent. This compound demonstrated significant efficacy in inducing cell death in cancer cells and had excellent blood-brain barrier penetration, making it highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Ligand Binding and Structural Modifications
Substituted aminobutyl-benzamides related to the N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine structure have been explored for their binding affinities to σ1 and σ2 receptors. Structural modifications in the amine portion of these compounds significantly affected their binding affinity and selectivity. The study demonstrated that the positioning and structure of the amine portion are crucial for the high binding affinity and selectivity of these ligands (Fan et al., 2011).
Antimicrobial Activity
The antimicrobial properties of N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine derivatives have been a subject of research. Quinazolinones synthesized from related compounds exhibited antimicrobial activities. The study involved the synthesis of various derivatives and their subsequent testing for antimicrobial effectiveness, indicating a potential for these compounds in antimicrobial treatments (Patel et al., 2006).
Antihypoxic Activity
Derivatives of the compound have been synthesized and tested for their antihypoxic activities. The study aimed at identifying new biologically active substances with antihypoxic actions. Several amides derived from the compound showed high antihypoxic effects, marking them as potential candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Binding Studies and Biological Activities
Methoxylated tetrahydroisoquinolinium derivatives related to the compound were synthesized and evaluated for their affinity for apamin-sensitive binding sites. These derivatives demonstrated significant affinity, indicating their potential role in biological processes involving these binding sites. The study contributes to understanding the molecular interactions and potential therapeutic applications of these derivatives (Graulich et al., 2006).
Anticonvulsant Properties
A derivative of N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine was found to exhibit anticonvulsant properties. The derivative acted as a noncompetitive AMPA receptor modulator and showed high potency in preventing seizures, comparable to that of talampanel, a clinical anticonvulsant agent (Gitto et al., 2006).
Mechanism of Action
Target of Action
EBE-A22 is a derivative of PD153035, which can inhibit ErbB-1 phosphorylation . The primary target of PD153035 is the epidermal growth factor receptor tyrosine kinase (EGF-RTK), which plays a crucial role in cell growth and differentiation .
Mode of Action
It has been found to interact robustly with MreB and eukaryotic actin, exhibiting substantial binding affinity .
Pharmacokinetics
It is soluble in dmso at a concentration of ≥375 mg/mL .
Result of Action
This compound has been found to exhibit cytotoxicity against several types of tumor cell lines . It unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent .
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGDOZPSOZFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416148 | |
Record name | EBE-A22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229476-53-3 | |
Record name | EBE-A22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.